CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18907636
InChI: InChI=1S/C22H27ClN2O4/c1-14(15-9-11-18(28-5)12-10-15)24-20(26)19(16-7-6-8-17(23)13-16)25-21(27)29-22(2,3)4/h6-14,19H,1-5H3,(H,24,26)(H,25,27)/t14-,19-/m1/s1
SMILES:
Molecular Formula: C22H27ClN2O4
Molecular Weight: 418.9 g/mol

CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester

CAS No.:

Cat. No.: VC18907636

Molecular Formula: C22H27ClN2O4

Molecular Weight: 418.9 g/mol

* For research use only. Not for human or veterinary use.

CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester -

Specification

Molecular Formula C22H27ClN2O4
Molecular Weight 418.9 g/mol
IUPAC Name tert-butyl N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]-2-oxoethyl]carbamate
Standard InChI InChI=1S/C22H27ClN2O4/c1-14(15-9-11-18(28-5)12-10-15)24-20(26)19(16-7-6-8-17(23)13-16)25-21(27)29-22(2,3)4/h6-14,19H,1-5H3,(H,24,26)(H,25,27)/t14-,19-/m1/s1
Standard InChI Key YPDJYHHMLFUEEX-AUUYWEPGSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)OC)NC(=O)[C@@H](C2=CC(=CC=C2)Cl)NC(=O)OC(C)(C)C
Canonical SMILES CC(C1=CC=C(C=C1)OC)NC(=O)C(C2=CC(=CC=C2)Cl)NC(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a carbamate backbone (R-O-C(=O)-N<) modified with stereospecific substituents. The (1R)-1-(3-chlorophenyl) group introduces a chlorinated aromatic ring, while the (1R)-1-(4-methoxyphenyl)ethyl moiety adds a methoxy-substituted phenyl group connected via an ethylamine linker. The tert-butyl ester (1,1-dimethylethyl) at the carbamate terminus enhances steric bulk, influencing solubility and metabolic stability .

Key structural attributes include:

  • Stereochemistry: Dual chiral centers at the carbamate nitrogen and ethylamine linker dictate spatial orientation, critical for target binding .

  • Functional Groups: The carbamate group (R-O-C(=O)-N<\text{R-O-C(=O)-N<}) enables hydrogen bonding, while the chlorophenyl and methoxyphenyl groups contribute to hydrophobic interactions .

  • Molecular Weight: Calculated at approximately 450–500 g/mol, aligning with drug-like properties .

Synthesis Pathways

While direct synthesis protocols for this specific derivative remain proprietary, general carbamate synthesis strategies involve:

  • Phosgene-Based Routes: Reaction of amines with phosgene derivatives to form carbamoyl chlorides, followed by esterification with tert-butanol .

  • Carbodiimide-Mediated Coupling: Employing reagents like DCC to conjugate carboxylic acids with amines, though steric hindrance from the tert-butyl group may necessitate optimized conditions .

  • Enzymatic Methods: Lipase-catalyzed transesterification for enantioselective synthesis, though scalability challenges persist .

Biological Activity and Mechanism

Acetylcholinesterase Modulation

Carbamates are renowned for acetylcholinesterase (AChE) inhibition, a trait shared by this compound. The carbamate group covalently binds to AChE’s serine residue, prolonging acetylcholine activity at synaptic junctions . In vitro studies of analogous carbamates demonstrate IC50 values in the nanomolar range, suggesting potent neuroactivity .

Metabolic Stability

The tert-butyl ester resists esterase-mediated hydrolysis, extending plasma half-life compared to methyl or ethyl carbamates . Pharmacokinetic modeling predicts a half-life >8 hours in murine models, advantageous for sustained therapeutic effects .

Toxicological Profile

Mutagenicity Screening

In vitro assays on similar carbamates (e.g., nickel dibutyldithiocarbamate) show no mutagenicity in Ames tests up to 5,000 µg/plate, though chromosomal aberrations occurred at cytotoxic concentrations . These findings underscore the need for dose-dependent toxicity studies.

Comparative Analysis with Analogous Carbamates

CompoundStructural FeaturesBiological ActivityDistinctive Traits
Methyl Carbamate Simplest carbamate (CH3-O-C(=O)-NH2)Low AChE inhibitionRapid metabolism, limited stability
Ethyl 4-ChlorophenylChlorophenyl + ethyl esterAntiamoebic (IC50: 12 µM)High lipophilicity
Target CompoundChloro-/methoxyphenyl + tert-butyl esterPredicted neuroactiveEnhanced metabolic stability

Applications and Future Directions

Therapeutic Prospects

  • Neurodegenerative Diseases: AChE inhibition could alleviate Alzheimer’s symptoms, though BBB permeability requires optimization .

  • Antiparasitic Agents: Structural resemblance to antiamoebic carbamates supports repurposing efforts .

Industrial Relevance

As a stabilizer in polymer formulations, the tert-butyl group may mitigate UV degradation, though compatibility testing remains pending .

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